N-(2-iodophenyl)-2-(4-methoxyphenyl)acetamide
Description
N-(2-iodophenyl)-2-(4-methoxyphenyl)acetamide is an organic compound characterized by the presence of an iodine atom on the phenyl ring and a methoxy group on another phenyl ring
Properties
IUPAC Name |
N-(2-iodophenyl)-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO2/c1-19-12-8-6-11(7-9-12)10-15(18)17-14-5-3-2-4-13(14)16/h2-9H,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UROCMYFIMMRPLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-iodophenyl)-2-(4-methoxyphenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-iodoaniline and 4-methoxybenzyl chloride.
Formation of Intermediate: The 2-iodoaniline reacts with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate to form an intermediate.
Acetylation: The intermediate is then acetylated using acetic anhydride to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Substitution Reactions: The iodine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the methoxy group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted products can be formed.
Oxidation Products: Oxidation of the methoxy group can lead to the formation of aldehydes or carboxylic acids.
Reduction Products: Reduction can yield alcohols or amines.
Scientific Research Applications
N-(2-iodophenyl)-2-(4-methoxyphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It may be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industrial Applications: Potential use in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2-iodophenyl)-2-(4-methoxyphenyl)acetamide depends on its specific application:
Enzyme Inhibition: The compound may inhibit enzymes by binding to the active site or allosteric sites, thereby affecting the enzyme’s activity.
Receptor Binding: It can interact with specific receptors in biological systems, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
N-(2-bromophenyl)-2-(4-methoxyphenyl)acetamide: Similar structure but with a bromine atom instead of iodine.
N-(2-chlorophenyl)-2-(4-methoxyphenyl)acetamide: Contains a chlorine atom instead of iodine.
N-(2-fluorophenyl)-2-(4-methoxyphenyl)acetamide: Contains a fluorine atom instead of iodine.
Uniqueness:
Iodine Atom: The presence of the iodine atom in N-(2-iodophenyl)-2-(4-methoxyphenyl)acetamide makes it more reactive in nucleophilic substitution reactions compared to its bromine, chlorine, or fluorine counterparts.
Methoxy Group: The methoxy group can influence the compound’s electronic properties and reactivity, making it distinct from similar compounds without this group.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
